molecular formula C18H15BrN6O B2438452 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 950283-48-4

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2438452
CAS No.: 950283-48-4
M. Wt: 411.263
InChI Key: NORVLFSSBASCNU-UHFFFAOYSA-N
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Description

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethylphenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H15BrN6O and its molecular weight is 411.263. The purity is usually 95%.
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Biological Activity

The compound 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethylphenyl)-1H-1,2,3-triazol-5-amine is a novel chemical entity that belongs to the class of oxadiazole and triazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer research. This article aims to present a detailed overview of the biological activity associated with this compound, including its pharmacological potential and mechanisms of action.

  • Molecular Formula : C18H15BrN6O3
  • Molecular Weight : 443.2541 g/mol
  • CAS Number : 899999-30-5
  • SMILES : COc1ccc(cc1n1nnc(c1N)c1onc(n1)c1ccc(cc1)Br)OC

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties. The following sections summarize key findings related to its activity against different cancer cell lines.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole and triazole exhibit potent cytotoxic effects against various cancer cell lines. The compound of interest has shown promising results in terms of:

Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast Cancer)15.63
HepG2 (Liver Cancer)16.78
A549 (Lung Cancer)0.12 - 2.78
U-937 (Leukemia)Sub-micromolar

The compound exhibited an IC50 value comparable to that of established chemotherapeutics like doxorubicin and Tamoxifen, indicating its potential as a therapeutic agent.

The mechanisms underlying the anticancer activity of this compound are primarily attributed to the induction of apoptosis in cancer cells. Flow cytometry assays revealed that treatment with the compound leads to increased expression levels of pro-apoptotic proteins such as p53 and caspase-3 cleavage in MCF-7 cells . This suggests that the compound triggers apoptotic pathways, contributing to its cytotoxic effects.

Structure-Activity Relationship (SAR)

The biological potency of oxadiazole and triazole derivatives is influenced by their structural modifications. In particular, the presence of halogen atoms and electron-withdrawing groups on the phenyl ring has been shown to enhance antiproliferative activities . The introduction of various substituents can modulate the pharmacological profile and improve selectivity towards cancer cells.

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound:

  • Study on MCF-7 Cells : A study observed that compounds with similar structures induced significant apoptosis in MCF-7 cells through mitochondrial pathways .
  • HepG2 Cell Line Evaluation : Another study reported that analogs demonstrated substantial cytotoxicity against HepG2 cells with low toxicity profiles .

Properties

IUPAC Name

5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-ethylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN6O/c1-2-11-5-3-4-6-14(11)25-16(20)15(22-24-25)18-21-17(23-26-18)12-7-9-13(19)10-8-12/h3-10H,2,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORVLFSSBASCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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